N1,N1-Dimethylcyclohexane-1,4-diamine
Overview
Description
N1,N1-Dimethylcyclohexane-1,4-diamine is an organic compound with the molecular formula C8H18N2 It is a derivative of cyclohexane, where two hydrogen atoms on the cyclohexane ring are replaced by two amino groups, each of which is further substituted with a methyl group
Mechanism of Action
Mode of Action
It is known that diamines can interact with various biological targets, often acting as ligands for metal ions in enzymes or other proteins .
Biochemical Pathways
They can act as ligands in metalloenzymes, influencing the activity of these enzymes and thus affecting various biochemical pathways .
Result of Action
It is known that diamines can have various effects on cells, often depending on their specific structure and the presence of other compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
N1,N1-Dimethylcyclohexane-1,4-diamine can be synthesized through several methods. One common approach involves the reaction of cyclohexane-1,4-diamine with formaldehyde and formic acid, which results in the dimethylation of the amino groups. The reaction typically requires controlled conditions, including a specific temperature and pH, to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions are carefully monitored and controlled to maintain consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N1,N1-Dimethylcyclohexane-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form secondary amines or other reduced forms.
Substitution: The amino groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce secondary amines.
Scientific Research Applications
N1,N1-Dimethylcyclohexane-1,4-diamine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylcyclohexane-1,2-diamine: A similar compound with the amino groups positioned at the 1,2-positions on the cyclohexane ring.
N,N-Dimethylcyclohexane-1,3-diamine: Another similar compound with the amino groups at the 1,3-positions.
Uniqueness
N1,N1-Dimethylcyclohexane-1,4-diamine is unique due to the specific positioning of the amino groups at the 1,4-positions on the cyclohexane ring. This structural arrangement can influence its chemical reactivity and interactions with other molecules, making it distinct from its isomers.
Properties
IUPAC Name |
4-N,4-N-dimethylcyclohexane-1,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-10(2)8-5-3-7(9)4-6-8/h7-8H,3-6,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNGZZWTXFNFCMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCC(CC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10323338 | |
Record name | N1,N1-Dimethylcyclohexane-1,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10323338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42389-50-4 | |
Record name | N1,N1-Dimethylcyclohexane-1,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10323338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-Dimethyl-1,4-cyclohexanediamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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